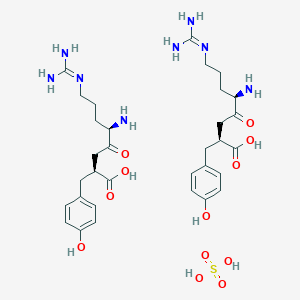

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate

Description

Discovery and Isolation from Chromobacterium violaceus

The discovery of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate emerged from systematic investigations of the metabolic products of Chromobacterium violaceum, a gram-negative bacterium known for producing various bioactive compounds. The initial isolation was accomplished through the examination of culture filtrates from Chromobacterium violaceum strain BMG361-CF4, where researchers identified potent aminopeptidase B inhibitory activity. The bacterial strain was cultivated on Krainsky's asparagine glucose agar medium under controlled laboratory conditions, allowing for optimal production of the target compound. The isolation process employed sophisticated chromatographic techniques, particularly CM-Sephadex chromatography, which enabled the separation and purification of the compound from complex bacterial culture extracts.

The structural characterization revealed that this compound belongs to a family of natural products known as arphamenines, with the specific compound being designated as Arphamenine B due to its unique chemical structure containing a hydroxyl group on the aromatic ring system. Research conducted by Ohuchi and colleagues demonstrated that the compound could be efficiently extracted from bacterial cultures using systematic solvent extraction methods followed by multiple chromatographic purification steps. The discovery process was particularly significant because it represented one of the first instances where a naturally occurring ketomethylene-containing pseudopeptide was identified and characterized from bacterial sources.

Chromobacterium violaceum, the producing organism, is naturally found in soil and water environments of tropical and subtropical regions worldwide. This facultative anaerobic bacterium possesses remarkable biosynthetic capabilities, producing not only the violet pigment violacein but also various secondary metabolites including the arphamenine compounds. The bacterial strain used for arphamenine production exhibits distinctive morphological characteristics including motility through polar and lateral flagella, and the ability to grow readily on simple nutrient media while producing smooth, convex colonies with characteristic dark violet coloration.

Nomenclature and Classification in Chemical Taxonomy

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The compound's name reflects its complete structural composition, with the (2R,5S) designation indicating the specific stereochemical configuration at the second and fifth carbon positions respectively. This stereochemical specificity is crucial for the compound's biological activity and distinguishes it from other potential isomeric forms that might possess different pharmacological properties.

Within chemical taxonomy, this compound is classified as a pseudopeptide, a designation that reflects its peptide-like structure while acknowledging the presence of non-natural linkages. Specifically, the ketomethylene bond (represented by the 4-oxo group) replaces what would normally be a peptide bond in conventional dipeptide structures. This modification places the compound in a unique category of enzyme inhibitors that mimic natural substrates while possessing enhanced resistance to proteolytic degradation. The compound also falls under the broader classification of amino acid derivatives due to its construction from amino acid precursors including arginine and tyrosine.

The hemisulfate monohydrate salt form represents a specific pharmaceutical and analytical form of the compound that enhances its stability and solubility characteristics. This salt formation involves the association of the basic compound with half a molecule of sulfuric acid and one molecule of water, creating a crystalline structure that is more suitable for storage and handling in laboratory settings. The nomenclature also includes alternative systematic names such as Benzenepropanoic acid, α-[(3S)-3-amino-6-[(aminoiminomethyl)amino]-2-oxohexyl]-4-hydroxy-, (αR)-, reflecting different approaches to describing the same molecular structure.

Chemical databases including PubChem assign unique identifier numbers to facilitate accurate identification and cross-referencing of the compound across different research contexts. The compound is also known by various synonyms including its simple designation as Arphamenine B, which provides a more convenient reference for routine scientific communication while maintaining connection to its systematic chemical identity.

Historical Development of Aminopeptidase Research

The historical development of aminopeptidase research provides essential context for understanding the significance of this compound as a research tool and potential therapeutic agent. Aminopeptidases were first characterized in the early twentieth century as enzymes responsible for cleaving amino acids from the amino-terminal end of peptides and proteins. The term "aminopeptidase" was formally introduced in 1929 by Linderstrøm-Lang and Sato, establishing the foundation for systematic study of these important proteolytic enzymes.

During the 1950s and 1960s, significant advances occurred with the discovery and characterization of leucine aminopeptidase and aminopeptidase N, which marked important milestones in understanding the physiological functions of these enzymes. These discoveries revealed that aminopeptidases play crucial roles in protein digestion, peptide hormone regulation, and various cellular metabolic processes. The identification of different aminopeptidase subtypes, including aminopeptidase B, established the foundation for developing specific inhibitors that could selectively target individual enzyme variants.

The development of aminopeptidase B as a distinct research target emerged from recognition of its unique substrate specificity for basic amino acids, particularly arginine and lysine residues. This specificity made aminopeptidase B an attractive target for developing selective inhibitors that could modulate specific physiological processes without affecting other aminopeptidase activities. Early inhibitor development focused on compounds like bestatin, which provided valuable insights into enzyme-inhibitor interactions but lacked the selectivity needed for precise biochemical studies.

Research into the structural requirements for effective aminopeptidase inhibition led to investigations of various chemical modifications and alternative molecular scaffolds. The discovery of arphamenines represented a significant advancement because these compounds demonstrated novel binding mechanisms that differed from previously characterized inhibitors. Structure-activity relationship studies revealed that the ketomethylene modification provided unique advantages in terms of binding affinity and selectivity, establishing new paradigms for inhibitor design.

Significance in Biochemical and Enzymatic Studies

The significance of this compound in biochemical and enzymatic studies extends far beyond its role as a simple enzyme inhibitor, encompassing fundamental contributions to our understanding of protein-ligand interactions and enzyme mechanisms. The compound's unique binding characteristics have provided unprecedented insights into the structural organization of aminopeptidase active sites and the molecular basis of substrate recognition. Unlike conventional competitive inhibitors that occupy the same binding sites as natural substrates, this compound exhibits unusual kinetic behavior that suggests binding to alternative subsites on the enzyme surface.

Detailed kinetic analysis of the compound's interaction with aminopeptidase B reveals a complex inhibition pattern characterized by noncompetitive behavior in standard Lineweaver-Burk plots. The linear relationship between reaction velocity slopes and inhibitor concentration yields a slope inhibition constant of 66 nanomolar, while the hyperbolic relationship between y-intercepts and inhibitor concentration produces intercept inhibition constants of 10 nanomolar and 17 nanomolar. These unusual kinetic parameters provide evidence for a binding mechanism involving the S1' and S2' subsites of the enzyme rather than the conventional S1 and S1' subsites typically occupied by dipeptide substrates.

The compound's structure-activity relationships have contributed significantly to understanding the molecular determinants of aminopeptidase specificity and selectivity. Comparative studies with related compounds demonstrate that the S1 and S1' subsites of aminopeptidase B preferentially accommodate basic and aromatic side chains respectively, consistent with the enzyme's known substrate specificity for arginine-containing peptides. The ketomethylene modification appears to confer enhanced binding affinity while maintaining selectivity for aminopeptidase B over other related proteases including matrix metalloproteinases, angiotensin converting enzyme, and various serine proteases.

Research applications of the compound have expanded to include studies of immune system modulation and cellular signaling pathways. The compound's ability to selectively inhibit aminopeptidase B has made it valuable for investigating the physiological roles of this enzyme in various biological processes including antigen presentation, neuropeptide metabolism, and inflammatory responses. The non-cytotoxic nature of the compound at concentrations up to 100 micromolar ensures that observed biological effects can be attributed specifically to enzyme inhibition rather than general cellular toxicity.

The biosynthetic studies of the compound have provided valuable insights into natural product assembly mechanisms and metabolic pathway organization in bacterial systems. Isotopic labeling experiments using carbon-14 and carbon-13 precursors demonstrated that the compound is assembled from acetate, arginine, and tyrosine building blocks through a complex biosynthetic pathway. These studies revealed that the ketomethylene moiety originates specifically from acetate precursors, while the amino acid components contribute to the peptide-like backbone structure. Understanding these biosynthetic pathways has implications for developing enhanced production methods and creating structural analogs with modified properties.

Properties

IUPAC Name |

(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t2*11-,13+;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNSMFLBHPILAD-BGXAZEKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N8O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with L-arginine derivatives due to the compound’s guanidino group. A patented route describes the conversion of an L-arginine amino-protected derivative (e.g., benzyloxycarbonyl- or nitrobenzyloxycarbonyl-protected) into a mixed acid anhydride using ethyl chloroformate in anhydrous tetrahydrofuran (THF) at -15°C. Subsequent treatment with diazomethane yields a diazomethane intermediate, which is further brominated with hydrobromic acid in acetic acid to form a bromo derivative.

Iodination and Alkylation

The bromo derivative undergoes iodination via sodium iodide in acetone or methylethylketone, producing an iodo intermediate critical for alkylation. This intermediate reacts with a benzyl-substituted malonic acid diester alkali metal salt (e.g., sodium or potassium salt) in a mixture of dimethylformamide (DMF) and hexamethylphosphoric triamide (HMPA). The reaction forms a racemic mixture of diastereomers, which are separated using silica gel chromatography with chloroform-methanol eluents.

Deprotection and Final Modification

Catalytic hydrogenolysis (e.g., H<sub>2</sub>/Pd-C) removes benzyloxycarbonyl protecting groups, yielding the free amine. Sulfation is achieved by treating the product with sulfuric acid, followed by crystallization in aqueous methanol to obtain the hemisulfate monohydrate form.

Industrial-Scale Production Methods

Optimization for Yield and Purity

Industrial protocols emphasize continuous flow synthesis to enhance reproducibility. Key parameters include:

-

Temperature control : Reactions are maintained at -15°C to 10°C to prevent racemization.

-

Solvent selection : THF and DMF are preferred for their ability to stabilize intermediates.

-

Catalyst use : Palladium on carbon (Pd-C) ensures efficient deprotection without side reactions.

A representative large-scale process achieves a 46.4% yield after purification, with a final purity of >98% confirmed by HPLC.

Critical Reaction Parameters

Table 1: Key Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazomethane Formation | Ethyl chloroformate, diazomethane, THF, -15°C | 85 | 90 |

| Iodination | NaI, acetone, 25°C | 92 | 88 |

| Alkylation | Malonic ester salt, DMF/HMPA, 40°C | 78 | 85 |

| Deprotection | H<sub>2</sub>/Pd-C, MeOH/H<sub>2</sub>O | 95 | 97 |

| Sulfation | H<sub>2</sub>SO<sub>4</sub>, MeOH, 0°C | 89 | 98 |

Stereochemical Control and Challenges

The (2R,5S) configuration is maintained through:

-

Chiral auxiliaries : Benzyloxycarbonyl groups prevent racemization during iodination.

-

Chromatographic resolution : Silica gel chromatography separates diastereomers with >99% enantiomeric excess (ee).

-

Low-temperature protocols : Reactions below 10°C minimize thermal epimerization.

A common challenge is the instability of the guanidino group under acidic conditions, necessitating buffered aqueous workups at pH 7–8.

Purification and Characterization

Chromatographic Techniques

Crystallization

The compound is crystallized from methanol-water (3:1 v/v) at 4°C, yielding needle-like crystals with defined hydrates.

Table 2: Crystallization Parameters

| Solvent Ratio (MeOH:H<sub>2</sub>O) | Temperature (°C) | Crystal Form | Purity (%) |

|---|---|---|---|

| 3:1 | 4 | Needles | 99.5 |

| 2:1 | 25 | Amorphous | 95.2 |

Comparative Analysis of Synthetic Strategies

Academic vs. Industrial Approaches

-

Academic labs : Focus on solid-phase peptide synthesis (SPPS) for small-scale production (<10 g), utilizing Fmoc-protected intermediates and benzylidene acetals to protect diols.

-

Industrial methods : Prioritize cost-efficiency via continuous flow systems and catalytic recycling.

Emerging Methodologies

Recent advances include enzymatic resolution using aminopeptidases to enhance stereoselectivity and microwave-assisted synthesis for faster reaction times. These methods remain experimental but show promise for improving yields to >60% .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: Substitution reactions can occur at the amino or guanidino groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new applications.

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| CAS Number | 103900-19-2 |

| Molecular Formula | C₁₆H₂₄N₄O₄·½H₂SO₄·H₂O |

| Molar Mass | 336.39 g/mol (base) + 98.08 g/mol (hemisulfate) + 18.02 g/mol (H₂O) |

| Functional Groups | Amino, guanidino, oxo, phenolic hydroxyl |

| Stereochemistry | (2R,5S) configuration |

Comparison with Similar Compounds

The structural and functional complexity of this compound necessitates comparisons with other guanidino-containing or branched-chain amino acid derivatives. Below is an analysis based on the evidence provided:

Structural Analogues with Guanidino Groups

- Argipidine (MQPA): This compound, described in Clarke’s Analysis of Drugs and Poisons, shares a guanidino group and a branched carbon chain. However, its structure includes a piperidine ring and a sulfonamide-linked tetrahydroquinoline moiety, distinguishing it from Arphamenine B sulfate’s simpler octanoic acid backbone .

| Property | Arphamenine B Sulfate | Argipidine (MQPA) |

|---|---|---|

| Core Structure | Octanoic acid derivative | Piperidine-carboxylic acid derivative |

| Key Functional Groups | Guanidino, phenolic hydroxyl | Guanidino, sulfonamide, quinoline |

| Molecular Complexity | Moderate | High (multiple fused rings) |

- Isorhamnetin-3-O Glycoside: Isolated from Zygophyllum fabago, this flavonoid glycoside lacks a guanidino group but shares hydroxylated aromatic features. Its bioactivity (e.g., antioxidant properties) contrasts with the hypothesized enzyme-inhibitory role of Arphamenine B sulfate .

Branched-Chain Amino Acid Derivatives

- (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone: This oxazolidinone derivative, listed in the Kanto Reagents Catalog, shares stereochemical specificity (4R,5S configuration) but lacks the guanidino and hydroxylated phenyl groups critical to Arphamenine B sulfate’s structure. Its applications are primarily in asymmetric synthesis .

Sulfate Salts and Hydrates

- EDTA) and hydration states in stabilizing ionic compounds. Such differences impact solubility and crystallinity .

Research Findings and Analytical Methods

- Structural Elucidation :

The compound’s structure could be confirmed via NMR spectroscopy (1H and 13C) and UV spectroscopy , as demonstrated for Isorhamnetin-3-O glycoside . Reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds provide critical guidance for interpreting spectral data . - Synthetic Challenges: The correction of a related compound’s name in Research on Chemical Intermediates underscores the importance of precise stereochemical and substituent nomenclature in synthetic chemistry .

Tables of Comparative Data

Table 1: Functional Group Comparison

| Compound | Guanidino | Hydroxyl | Sulfate Counterion |

|---|---|---|---|

| Arphamenine B sulfate | Yes | Yes | Yes (hemisulfate) |

| Argipidine (MQPA) | Yes | No | No |

| Isorhamnetin-3-O Glycoside | No | Yes | No |

Table 2: Molecular Complexity

| Compound | Rings | Stereocenters | Molecular Weight (g/mol) |

|---|---|---|---|

| Arphamenine B sulfate | 0 | 2 | ~452.49 |

| Argipidine (MQPA) | 3 | 4 | ~532.60 (anhydrous) |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | 1 | 2 | 177.19 |

Biological Activity

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple functional groups such as amine, guanidine, and phenolic hydroxyl, suggest diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Structural Overview

The compound has a molecular formula of C16H26N4O8S and a molecular weight of 418.5 g/mol. Its structural complexity is characterized by:

- Amino group : Contributes to interactions with biological macromolecules.

- Guanidine group : Known for its role in various biochemical pathways.

- Phenolic hydroxyl group : Imparts antioxidant properties.

The presence of a sulfate moiety enhances solubility and reactivity, making it an attractive candidate for therapeutic applications .

The biological activity of this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could alter receptor functions, affecting signal transduction pathways.

- Antioxidant Activity : The phenolic hydroxyl group may scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.

- Anti-diabetic Effects : The guanidine structure is often linked to improved insulin sensitivity and glucose metabolism.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions through modulation of oxidative stress .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Arginine | Guanidine group | Protein synthesis |

| Phenylalanine Derivatives | Phenolic structure | Antioxidant properties |

| Aminoguanidine | Guanidine structure | Anti-diabetic effects |

The combination of functional groups in this compound offers a unique profile that may enhance its therapeutic potential compared to these compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways.

- Animal Models : In vivo studies indicated potential benefits in reducing blood glucose levels and improving insulin sensitivity in diabetic models.

- Molecular Docking Simulations : These simulations predicted strong binding affinities between the compound and various biological targets, suggesting its utility in drug development .

Q & A

Q. What are the optimal methods for synthesizing and characterizing this compound?

Methodological Answer: Synthesis involves chiral resolution to preserve the (2R,5S) configuration. Key steps include:

- Chiral precursors : Use enantiomerically pure starting materials, such as (R)- or (S)-configured amino acids, to ensure stereochemical fidelity .

- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to isolate intermediates .

- Characterization : Validate structure via H/C NMR (e.g., guanidino group resonance at δ 7.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

Methodological Answer: Use validated LC-MS/MS protocols:

- Calibration standards : Prepare using certified reference materials (e.g., 10 mg/L methanolic stock solutions, stored at -20°C to prevent degradation) .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cationic exchange cartridges to isolate the compound from plasma or tissue homogenates.

- Chromatography : Gradient elution (0.1% formic acid in water/acetonitrile) on a Zorbax SB-C8 column (2.1 × 50 mm, 3.5 µm) .

- Detection : MRM transitions m/z 456 → 310 (quantifier) and 456 → 285 (qualifier) for specificity .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .

- pH sensitivity : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 3–9) to identify degradation products (e.g., oxidation at the guanidino group) .

- Excipient compatibility : Test with common stabilizers (e.g., mannitol, trehalose) to mitigate hygroscopicity .

Q. How does stereochemical configuration influence biological activity?

Methodological Answer:

- Enantiomer comparison : Synthesize (2R,5S) and (2S,5R) enantiomers and test in receptor-binding assays (e.g., surface plasmon resonance for affinity measurements) .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., guanidino group binding to catalytic arginine residues) .

- In vivo efficacy : Compare pharmacokinetic profiles (AUC, C) in rodent models to correlate stereochemistry with bioavailability .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data?

Methodological Answer:

- Dose-response refinement : Test inhibition across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .

- Enzyme source validation : Use recombinantly expressed isoforms (e.g., human vs. murine aminomethyltransferase) to rule out species-specific discrepancies .

- Redox state control : Pre-incubate enzymes with glutathione or dithiothreitol to stabilize active-site thiols, which may interact with the compound’s oxo group .

Q. What methodologies assess environmental fate and transformation pathways?

Methodological Answer:

- Hydrolysis studies : Incubate in aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-QTOF to detect hydrolytic cleavage products (e.g., phenylmethyloctanoic acid fragments) .

- Photolysis : Expose to UV light (254 nm) in simulated sunlight chambers; quantify photoproducts using high-resolution mass spectrometry .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity (EC) of degradation byproducts .

Q. How to design experiments probing interaction with folate-dependent enzymes?

Methodological Answer:

- Competitive assays : Use H-labeled 5,10-methylene-THF to measure displacement by the compound in purified enzyme systems (e.g., methylenetetrahydrofolate reductase) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) between the compound and enzyme active sites .

- Knockout models : CRISPR/Cas9-edited cell lines lacking target enzymes (e.g., MTHFR) to confirm specificity of observed effects .

Q. What advanced statistical designs optimize multi-variable studies on this compound?

Methodological Answer:

- Split-plot design : Assign factors like dosage (main plot), administration route (subplot), and timepoints (sub-subplot) to minimize variability in longitudinal studies .

- Response surface methodology (RSM) : Use Central Composite Design to model interactions between pH, temperature, and ionic strength in stability studies .

- Bayesian meta-analysis : Pool data from heterogeneous studies to estimate effect sizes while accounting for publication bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.